3-Amino-4-bromophenylboronic acid hydrochloride
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Overview
Description
3-Amino-4-bromophenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C6H8BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromophenylboronic acid hydrochloride typically involves the bromination of phenylboronic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. The amination step can be carried out using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Major Products Formed:
Oxidation: Formation of corresponding boronic acids or phenols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Amino-4-bromophenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and as a building block for various chemical compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a probe for detecting diols in biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable complexes with diols makes it valuable in the development of sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of 3-Amino-4-bromophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boronic acid reagent to form carbon-carbon bonds. The compound’s molecular targets include enzymes and receptors that contain diol groups, allowing it to inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid hydrochloride
- 4-Bromophenylboronic acid
- 3-Amino-4-chlorophenylboronic acid hydrochloride
Comparison: 3-Amino-4-bromophenylboronic acid hydrochloride is unique due to the presence of both amino and bromo substituents on the phenyl ring. This combination enhances its reactivity and allows for versatile applications in organic synthesis. Compared to 3-Aminophenylboronic acid hydrochloride, the bromine substituent provides additional sites for further functionalization. Similarly, compared to 4-Bromophenylboronic acid, the amino group offers additional reactivity and binding capabilities .
Properties
IUPAC Name |
(3-amino-4-bromophenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJIXANNRLRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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